molecular formula C37H42N4O6 B022845 Oxymorphone-naltrexonazine CAS No. 110320-71-3

Oxymorphone-naltrexonazine

Cat. No. B022845
M. Wt: 638.8 g/mol
InChI Key: HVFCFDHEUPTFGW-RFSISCEKSA-N
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Description

Synthesis Analysis

The preparation of noroxymorphone, a pivotal intermediate in the synthesis of important opioid antagonists such as naloxone and naltrexone, from thebaine, a naturally occurring opiate isolated from poppy extract, is a multistep sequence in which oxycodone is first generated and then N- and O-demethylated . The method is based on the anodic oxidative intramolecular cyclization of the N-methyl tertiary amine with the 14-hydroxyl group of the morphinan, followed by hydrolysis with hydrobromic acid, which releases the carbon from both heteroatoms .


Molecular Structure Analysis

Oxymorphone is a highly potent opioid analgesic indicated for the treatment of severe pain . Structurally, naltrexone is a cyclopropyl derivative of oxymorphone similar in structure to naloxone and nalorphine .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of noroxymorphone, a key intermediate in the production of opioid antagonists like naloxone and naltrexone, involve the generation of oxycodone from thebaine and subsequent N- and O-demethylation .

Scientific Research Applications

  • Pharmacologic and Biochemical Probing : Chloroxymorphamine and chlornaltrexamine, compounds related to Oxymorphone-naltrexonazine, have been studied for their potential as pharmacologic and biochemical probes of opioid receptors. Chloroxymorphamine shows narcotic agonist activity, while chlornaltrexamine exhibits antagonist activity (Caruso, Takemori, Larson, & Portoghese, 1979).

  • Pain Management Applications : Oxymorphone-naltrexonazine demonstrates antagonist properties, and its derivative, oxymorphone-3-methoxynaltrexonazine, is a potent analgesic. Both compounds show promise for use in opiate-based pain management (Galetta, Hahn, Nishimura, & Pasternak, 1987).

  • Opioid Receptor Binding : Research on oxymorphazone and naltrexazone, related to Oxymorphone-naltrexonazine, indicates that they demonstrate high affinity for opiate binding sites. Oxymorphazone's inhibition of receptor binding is reduced by sodium and potentiated by manganese, suggesting nuanced interactions at opioid receptors (Pasternak & Hahn, 1980).

  • Fluorescent Probes for Opioid Receptors : Studies involving fluorescein-conjugated oxymorphone, which is closely related to Oxymorphone-naltrexonazine, have revealed that these compounds mainly show agonist activity. Certain derivatives of naloxone and naltrexone show partial agonism, with specific compounds acting as antagonists (Koman, Einarsson, & Terenius, 1985).

  • Development of Safer Opioid Compounds : Research on 14-alkoxymorphinan derivatives, which include compounds like Oxymorphone-naltrexonazine, suggests their potential as safer, more efficacious, and non-addictive opioid compounds. This could lead to therapeutic opportunities for reducing complications and improving patient compliance in opioid therapies (Schmidhammer & Spetea, 2011).

  • Palladium-Catalyzed N-Demethylation and Intramolecular Acyl Transfer : A study has demonstrated a method for converting oxymorphone to naltrexone, a potent opioid antagonist, using palladium-catalyzed N-demethylation and intramolecular acyl transfer. This process underlines the chemical versatility and potential for creating varied compounds for medical applications (Machara, Cox, & Hudlický, 2012).

Safety And Hazards

Oxymorphone can cause serious side effects such as weak or shallow breathing, light-headed feeling, seizures, chest pain, severe vomiting, high levels of serotonin in the body, and low cortisol levels . Misuse of opioid medicine can cause addiction, overdose, or death . Naltrexone can also have side effects, and its use should be carefully monitored .

properties

IUPAC Name

(7Z)-7-[(Z)-[3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H42N4O6/c1-40-14-12-34-28-20-4-6-24(42)30(28)46-32(34)22(8-10-36(34,44)26(40)16-20)38-39-23-9-11-37(45)27-17-21-5-7-25(43)31-29(21)35(37,33(23)47-31)13-15-41(27)18-19-2-3-19/h4-7,19,26-27,32-33,42-45H,2-3,8-18H2,1H3/b38-22-,39-23-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFCFDHEUPTFGW-RFSISCEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C(=NN=C5CCC6(C7CC8=C9C6(C5OC9=C(C=C8)O)CCN7CC5CC5)O)CCC2(C1CC1=C3C(=C(C=C1)O)O4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC23C4/C(=N\N=C/5\CCC6(C7CC8=C9C6(C5OC9=C(C=C8)O)CCN7CC5CC5)O)/CCC2(C1CC1=C3C(=C(C=C1)O)O4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H42N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxymorphone-naltrexonazine

CAS RN

110320-71-3
Record name Oxymorphone-naltrexonazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110320713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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